molecular formula C12H12N2O3 B2406658 1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 885372-57-6

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2406658
CAS No.: 885372-57-6
M. Wt: 232.239
InChI Key: ACDUXFLNNGLJKA-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrimidine ring substituted with a 2,4-dimethylphenyl group and three keto groups at positions 2, 4, and 6. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUXFLNNGLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be achieved through various synthetic routes. One common method involves the condensation of 2,4-dimethylbenzaldehyde with urea and malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has been investigated for its potential as a pharmaceutical agent. Specifically:

  • Antitumor Activity : In studies evaluating various pyrimidine derivatives for antitumor properties, compounds similar to 1-(2,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione demonstrated significant cytotoxicity against cancer cell lines. These compounds may inhibit key enzymes involved in cancer cell proliferation .
  • Enzyme Inhibition : Research has shown that derivatives of this compound can act as inhibitors of β-glucuronidase. For instance, a related derivative exhibited an IC50 value significantly lower than the standard inhibitor D-saccharic acid 1,4-lactone . This suggests potential applications in treating conditions where β-glucuronidase plays a role.

Material Science

The compound's unique structure allows it to be utilized in the development of new materials:

  • Photonic Materials : Due to its electronic properties, 1-(2,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can be incorporated into photonic devices. Its ability to absorb light and convert it into energy makes it suitable for applications in solar cells and light-emitting diodes (LEDs) .

Agricultural Chemistry

Research indicates that pyrimidine derivatives can serve as effective agrochemicals:

  • Pesticides and Herbicides : The compound has shown promise in developing new pesticides due to its ability to inhibit specific biological pathways in pests. Studies have indicated that modifications of this compound can enhance its efficacy and reduce toxicity to non-target organisms .

Several studies highlight the effectiveness of 1-(2,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in various applications:

  • Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 10 µM), suggesting that modifications of this scaffold could lead to potent anticancer agents .
  • Enzyme Inhibition Research : Another study identified a derivative with enhanced β-glucuronidase inhibitory activity compared to existing standards. This research opens avenues for developing drugs targeting metabolic pathways relevant to cancer and other diseases .
  • Agricultural Application Research : Trials conducted on modified derivatives showed promising results as herbicides with selective action against common agricultural weeds while maintaining safety for crops .

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dimethylphenyl)pyrimidine-2,4-dione: Lacks one keto group compared to the trione derivative.

    1-(2,4-dimethylphenyl)pyrimidine-2,6-dione: Lacks one keto group compared to the trione derivative.

    1-(2,4-dimethylphenyl)pyrimidine-4,6-dione: Lacks one keto group compared to the trione derivative.

Uniqueness

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of three keto groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for multiple points of interaction with biological targets, making it a versatile molecule for various applications.

Biological Activity

1-(2,4-Dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione (CAS No. 885372-57-6) is a pyrimidine derivative recognized for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
  • Purity : 95%

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer treatment. For instance:

  • A study demonstrated that similar pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.01 to 0.12 µM depending on the cell line tested .
CompoundCell LineIC50 (µM)
1-(2,4-Dimethylphenyl)pyrimidineMCF-70.09 ± 0.0085
1-(2,4-Dimethylphenyl)pyrimidineA5490.03 ± 0.0056
1-(2,4-Dimethylphenyl)pyrimidineColo-2050.01 ± 0.074

These findings suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives have been widely studied:

  • A recent investigation into the antibacterial efficacy of various pyrimidines showed activity against Gram-negative bacteria such as E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.5 µg/mL .
Bacterial StrainMIC (µg/mL)
E. coli≤ 0.5
K. pneumoniae≤ 0.5

These results indicate that modifications to the pyrimidine structure can significantly enhance antibacterial potency.

Anti-inflammatory and Antioxidant Properties

Pyrimidine derivatives have also shown promise in anti-inflammatory and antioxidant activities:

  • In vitro tests revealed that certain compounds could reduce oxidative stress markers and inhibit pro-inflammatory cytokines in cell cultures . For example, a derivative exhibited an IC50 value of approximately 18 µg/mL against DPPH radicals, indicating substantial antioxidant capacity.
Activity TypeIC50 Value (µg/mL)
DPPH Radical Scavenging18 ± 0.04

Case Study: Anticancer Efficacy

In a controlled study evaluating the anticancer effects of various pyrimidines including our compound of interest:

  • Researchers treated human cancer cell lines with different concentrations of the compound over a period of 72 hours.
  • Results showed a dose-dependent increase in cytotoxicity with significant reductions in cell viability at higher concentrations.

Case Study: Antibacterial Assessment

A clinical evaluation of the antibacterial properties involved testing against multiple strains:

  • The compound was assessed for its ability to inhibit growth in bacterial cultures.
  • Results indicated effective inhibition at concentrations below those typically required for standard antibiotics.

Q & A

Q. Table 1: Substituent Effects on EC50 Values

CompoundR3 GroupEC50 (µM)
304-Methoxyphenethyl1.32
314-Fluorophenethyl2.16
23Cyclohexyl3.39
375-Methyl-diphenethyl>32

How should researchers address contradictions in EC50 values across structurally similar analogs?

Advanced Research Question
Discrepancies in EC50 values (e.g., compound 37 with EC50 >32 µM vs. compound 30 at 1.32 µM) require systematic analysis:

Steric vs. Electronic Effects : Compare substituent bulkiness and electronic profiles. Methyl groups may hinder binding, while electron-deficient rings enhance target interaction .

Solubility : Hydrophobic substituents (e.g., octyl in compound 24) may reduce aqueous solubility, artificially inflating EC50 values .

Assay Conditions : Validate consistency in cell lines, protein concentrations, and incubation times.

What spectroscopic techniques are most reliable for characterizing pyrimidine-2,4,6-trione derivatives?

Basic Research Question

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key for confirming substitution patterns. For example, the singlet at δ 3.57 ppm in compound 21 corresponds to the central methylene group .
  • Elemental Analysis : Used to verify purity (>95%) and stoichiometry (e.g., C22H24N2O5 for compound 21) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1700 cm<sup>-1</sup>) and NH vibrations (~3200 cm<sup>-1</sup>) .

How does stereochemistry impact the biological activity of chiral pyrimidine-2,4,6-trione derivatives?

Advanced Research Question
Chiral analogs (e.g., compounds 49 and 51) exhibit enantioselective activity. For example:

  • Compound 51 ([α]D<sup>25</sup> = −9.1°) showed 97.2% enantiomeric excess (ee) via chiral HPLC, correlating with enhanced CaV1.3 channel inhibition .
  • Methodological Note : Use chiral stationary phases (e.g., Daicel OD-RH) and polarimetric analysis to resolve enantiomers .

What crystallization strategies are effective for obtaining single-crystal structures of pyrimidine-2,4,6-triones?

Advanced Research Question

  • Solvent Systems : Slow evaporation from benzene/ether mixtures yields orthorhombic crystals (e.g., space group P212121) .
  • Temperature Control : Crystallize at 60°C under vacuum to minimize solvent inclusion .
  • X-ray Diffraction : Resolve bond lengths and angles (e.g., C=O bonds at ~1.21 Å) to confirm tautomeric forms .

How can computational modeling guide the design of pyrimidine-2,4,6-trione analogs with improved target binding?

Advanced Research Question

  • Docking Studies : Use mutant SOD1 (PDB: 3GZQ) to predict binding poses of analogs like compound 30 .
  • QSAR Models : Correlate logP values with EC50 data to optimize hydrophobicity .
  • MD Simulations : Assess stability of ligand-protein interactions over 100-ns trajectories.

What are the limitations of elemental analysis in verifying derivative purity, and how can they be mitigated?

Basic Research Question
Elemental analysis may fail to detect trace solvents or stereoisomers. Mitigation strategies include:

  • Complementary Techniques : Combine with HPLC (e.g., compound 51: 99% purity) .
  • Microanalysis : Use high-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation .

How do structural modifications (e.g., alkyl vs. aryl substitutions) affect the physicochemical properties of these derivatives?

Advanced Research Question

  • Alkyl Chains (e.g., octyl in compound 24): Increase logP (hydrophobicity) but reduce aqueous solubility.
  • Aryl Groups (e.g., benzyl in compound 26): Enhance π-π stacking with aromatic residues in target proteins .
  • Hybrid Substituents (e.g., compound 35 with 4-phenylbutyl): Balance solubility and binding affinity (EC50 = 3.55 µM) .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Catalyst Optimization : Replace piperidine with immobilized catalysts for recyclability .
  • Flow Chemistry : Continuous flow systems improve reaction control and reduce byproducts.
  • Green Solvents : Use ethanol/water mixtures to minimize toxicity without compromising yield .

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